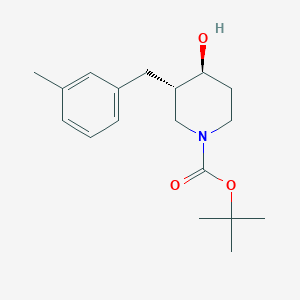

trans-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C18H27NO3 |

|---|---|

Molekulargewicht |

305.4 g/mol |

IUPAC-Name |

tert-butyl (3S,4S)-4-hydroxy-3-[(3-methylphenyl)methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C18H27NO3/c1-13-6-5-7-14(10-13)11-15-12-19(9-8-16(15)20)17(21)22-18(2,3)4/h5-7,10,15-16,20H,8-9,11-12H2,1-4H3/t15-,16-/m0/s1 |

InChI-Schlüssel |

YJCUXQUZEWBFSG-HOTGVXAUSA-N |

Isomerische SMILES |

CC1=CC(=CC=C1)C[C@H]2CN(CC[C@@H]2O)C(=O)OC(C)(C)C |

Kanonische SMILES |

CC1=CC(=CC=C1)CC2CN(CCC2O)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Substituents: The tert-butyl group, hydroxy group, and 3-methylbenzyl group are introduced through a series of substitution reactions. Common reagents used in these reactions include tert-butyl chloride, sodium hydroxide, and 3-methylbenzyl chloride.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Industrial methods may also include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.

Substitution: The tert-butyl and 3-methylbenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of amine or alcohol derivatives.

Substitution: Formation of new substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Used as a probe in biochemical studies to understand enzyme-substrate interactions.

Medicine:

- Explored for its potential therapeutic applications, including as a precursor for drug development.

- Studied for its pharmacological effects on various biological targets.

Industry:

- Utilized in the production of specialty chemicals and intermediates.

- Applied in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of trans-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and piperidine ring play crucial roles in its binding to target proteins or enzymes. The compound may exert its effects through modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

Physicochemical Properties

- Hydrophobicity : The 3-methylbenzyl group in the target compound increases lipophilicity compared to analogs with aliphatic chains (e.g., 3b) or polar triazole groups (e.g., compound 51) .

- Hydrogen-Bonding Capacity : The hydroxyl group at C4 enables hydrogen bonding, similar to compound 51 and the difluoro-hydroxymethyl analog . However, the absence of a triazole or hydroxymethyl group reduces its polarity relative to these analogs.

- Acid-Base Behavior: Unlike the amino-substituted analog (tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate), the target compound lacks ionizable groups at physiological pH, reducing its solubility in aqueous media .

Key Research Findings

- Biological Relevance: Piperidine derivatives with hydroxyl or amino groups (e.g., compound 51) show promise as enzyme inhibitors or receptor modulators. The target compound’s 3-methylbenzyl group may enhance blood-brain barrier penetration, making it relevant for CNS-targeted therapies .

- Scalability : The target compound’s synthesis achieves high yields (89% in one protocol), comparable to other tert-butyl-protected piperidines .

Biologische Aktivität

trans-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate is a piperidine derivative that exhibits significant biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in neuroprotection and as an inhibitor of key enzymes involved in neurodegenerative diseases.

Chemical Structure and Properties

The molecular formula of trans-tert-butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate is . The structure consists of a piperidine ring substituted with a tert-butyl group, a hydroxyl group, and a 3-methylbenzyl moiety, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE) and β-secretase, which are crucial in the pathophysiology of Alzheimer's disease. By inhibiting these enzymes, the compound helps prevent the breakdown of acetylcholine and reduces amyloid-beta peptide aggregation, respectively .

- Neuroprotection : It has been shown to protect neuronal cells against oxidative stress induced by amyloid-beta (Aβ) peptides. This protective effect is likely mediated through the reduction of pro-inflammatory cytokines such as TNF-α and IL-6, which are elevated during neuroinflammation .

Biological Activity Data

Case Studies

- In Vitro Studies : In studies involving astrocyte cultures treated with Aβ1-42, trans-tert-butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate demonstrated a protective effect against cell death. The compound improved cell viability from 43.78% to 62.98% when co-administered with Aβ1-42 .

- In Vivo Studies : Research using scopolamine-induced oxidative stress models showed that the compound could reduce malondialdehyde (MDA) levels, indicating a decrease in lipid peroxidation. However, its effectiveness was less pronounced compared to established treatments like galantamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.